BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Fragment-based drug discovery Ligand efficiency metrics Lead optimization

2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 921792-38-3) is a fully synthetic, fluorinated dihydropyridazinone derivative featuring a 4-fluorophenyl substituent at N2, a methoxy group at C5, and an unsubstituted piperidine-1-carbonyl moiety at C6. Its molecular formula is C₁₇H₁₈FN₃O₃ (exact mass 331.1332 g/mol), and it presents a topological polar surface area (TPSA) of 62.2 Ų with a predicted XLogP3 of 2.0.

Molecular Formula C17H18FN3O3
Molecular Weight 331.347
CAS No. 921792-38-3
Cat. No. B2494994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
CAS921792-38-3
Molecular FormulaC17H18FN3O3
Molecular Weight331.347
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H18FN3O3/c1-24-14-11-15(22)21(13-7-5-12(18)6-8-13)19-16(14)17(23)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3
InChIKeyCHNIIBMHTLFKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 921792-38-3): A Structurally Differentiated Pyridazinone Screening Candidate


2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 921792-38-3) is a fully synthetic, fluorinated dihydropyridazinone derivative featuring a 4-fluorophenyl substituent at N2, a methoxy group at C5, and an unsubstituted piperidine-1-carbonyl moiety at C6. Its molecular formula is C₁₇H₁₈FN₃O₃ (exact mass 331.1332 g/mol), and it presents a topological polar surface area (TPSA) of 62.2 Ų with a predicted XLogP3 of 2.0 [1]. The compound is catalogued as a screening compound (Life Chemicals ID F2213-0564) and has been implicated in exploratory medicinal chemistry programs targeting kinase inhibition and monoamine oxidase modulation . Unlike many close analogs that incorporate substituted piperidines, piperazines, or alternative N2-aryl groups, this compound maintains a minimal, unadorned piperidine carboxamide—a feature that directly influences its conformational flexibility, hydrogen-bonding capacity, and potential target engagement profile [1].

Why 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by a Generic Pyridazinone Analog


Within the 2-aryl-5-methoxy-6-carboxamide-pyridazin-3-one chemotype, apparently minor structural permutations produce substantial shifts in calculated physicochemical descriptors that govern permeability, solubility, and molecular recognition. Replacing the unsubstituted piperidine ring of CAS 921792-38-3 with a 2-methylpiperidine (CAS 921836-24-0) increases both molecular weight (+14 Da) and the rotatable bond count, altering conformational entropy and potentially steric complementarity within a binding pocket . Substituting the piperidine entirely with a 4-(4-methoxyphenyl)piperazine (CAS 921582-25-4) expands the molecular weight by over 100 Da and raises the TPSA, which is likely to reduce membrane permeation rates . Even changing the N2-(4-fluorophenyl) group to an unsubstituted phenyl (CAS 921516-31-6) removes the electronegative fluorine atom that can participate in orthogonal multipolar interactions and modulate the electron density of the pyridazinone ring . These differences are not cosmetic; they directly affect off-target liability, assay interference potential, and intellectual property positioning .

Quantitative Differentiation of 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Versus Closest Structural Analogs


Molecular Weight and Ligand Efficiency Optimization: CAS 921792-38-3 vs. Piperazine-Substituted Analog

CAS 921792-38-3 possesses a molecular weight of 331.34 g/mol, which is 107.12 Da lower than the piperazine-containing analog 2-(4-fluorophenyl)-5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 921582-25-4, MW 438.46 g/mol) [1]. This places the target compound firmly within the 'lead-like' chemical space (MW ≤ 350 Da), whereas the piperazine analog falls into the 'drug-like' upper range where ligand efficiency (binding affinity per heavy atom) typically degrades [1]. For procurement decisions in fragment-based or lead-optimization campaigns, the lower molecular weight of CAS 921792-38-3 translates into superior ligand-efficiency potential per heavy atom, offering a more productive starting point for property-guided optimization.

Fragment-based drug discovery Ligand efficiency metrics Lead optimization

Topological Polar Surface Area and Predicted Membrane Permeability: CAS 921792-38-3 vs. Piperazine Analog

The TPSA of CAS 921792-38-3 is 62.2 Ų, compared to an estimated TPSA of approximately 86–90 Ų for the piperazine-substituted analog (CAS 921582-25-4, which contains four additional hydrogen-bond acceptors from the methoxyphenyl-piperazine moiety) [1]. A TPSA below 70 Ų is historically associated with high probability of passive blood-brain barrier (BBB) penetration, whereas values above 80–90 Ų significantly reduce CNS exposure [1]. For research programs targeting CNS enzymes (e.g., MAO-B) or requiring BBB penetrance, CAS 921792-38-3 is predicted to possess a meaningful pharmacokinetic advantage over the piperazine analog [1].

ADME prediction Blood-brain barrier penetration Oral absorption

Conformational Flexibility and Steric Profile: Unsubstituted Piperidine vs. 2-Methylpiperidine Analog

CAS 921792-38-3 incorporates an unsubstituted piperidine ring (no stereocenters on the piperidine), whereas the closest analog CAS 921836-24-0 bears a 2-methyl substituent on the piperidine, introducing a chiral center and increasing the number of heavy atoms by one and the molecular weight by 14.03 g/mol (from 331.34 to 345.37 g/mol) [1]. The 2-methyl group rigidifies the piperidine chair conformation and introduces a defined stereochemical requirement not present in the achiral target compound. In medicinal chemistry campaigns where SAR exploration requires independent modulation of piperidine orientation unrelated to methyl-induced conformational bias, CAS 921792-38-3 provides a cleaner, less conformationally constrained starting scaffold [1].

Conformational analysis Induced-fit binding Selectivity engineering

Hydrogen-Bond Acceptor/Donor Profile and Solubility Prediction: Target Compound vs. N2-Phenyl Analog

The target compound contains five hydrogen-bond acceptors (three carbonyl oxygens, one methoxy oxygen, and one pyridazine nitrogen) and zero hydrogen-bond donors, yielding a polar descriptor profile consistent with moderately soluble, non-ionizable compounds [1]. In contrast, the N2-phenyl analog 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one (CAS 921516-31-6) replaces the 4-fluorophenyl group with an unsubstituted phenyl, removing the fluorine-mediated dipole that can enhance aqueous solubility through weak hydrogen-bonding with water . The presence of the para-fluorine in CAS 921792-38-3 provides a modest increase in molecular dipole moment compared to the des-fluoro analog, which can contribute to higher aqueous solubility and altered crystal packing—factors relevant to high-throughput screening logistics and formulation development [1].

Solubility enhancement Crystal engineering Formulation pre-screening

Predicted Lipophilicity (XLogP3 = 2.0) and Its Implications for Nonspecific Binding vs. High-LogP Pyridazinones

CAS 921792-38-3 has a computed XLogP3 of 2.0, positioning it in the moderate lipophilicity range that balances solubility and target engagement while minimizing nonspecific protein binding and phospholipidosis risk [1]. Many pyridazinone screening compounds in the same chemotype exhibit XLogP values exceeding 3.0–3.5 due to larger N2-aromatic substituents or lipophilic piperazine appendages . For example, substituting the piperidine with a 4-(4-methoxyphenyl)piperazine adds over three logP units in predicted lipophilicity, substantially increasing the probability of colloidal aggregation and false-positive assay readouts . The moderate XLogP3 of 2.0 makes CAS 921792-38-3 a more reliable candidate for primary screening cascades where promiscuity and assay interference must be minimized [1].

Lipophilicity optimization Off-target promiscuity Pan-assay interference

Evidence-Based Application Scenarios for 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 921792-38-3)


CNS-Targeted Lead Discovery Campaigns Requiring Predicted BBB Penetration

With a TPSA of 62.2 Ų (well below the 70 Ų threshold correlated with passive BBB permeability) and a moderate XLogP3 of 2.0, CAS 921792-38-3 is predicted to cross the blood-brain barrier more readily than larger, more polar pyridazinone analogs such as piperazine-substituted derivatives (estimated TPSA > 85 Ų) [1]. Research groups screening for reversible MAO-B inhibitors, PDE4 inhibitors, or other CNS targets where pyridazinone scaffolds have established precedent can rationally prioritize this compound over higher-TPSA alternatives to maximize CNS exposure probability [1].

Fragment-Based and Ligand-Efficiency-Driven Hit Identification

At MW 331.34 g/mol, CAS 921792-38-3 resides within the lead-like chemical space that is preferred for fragment- and lead-oriented screening libraries. Compared to the piperazine analog (MW 438.46 g/mol), this compound provides 24.4% lower molecular weight, translating into higher potential ligand efficiency (binding affinity per heavy atom) [1]. Procurement for fragment-based drug discovery (FBDD) collections should favor this lower-MW scaffold to maintain manageable physicochemical trajectories during subsequent optimization cycles [1].

Structure-Activity Relationship (SAR) Studies Centered on Piperidine Carboxamide Geometry

The achiral, unsubstituted piperidine-1-carbonyl group in CAS 921792-38-3 provides a geometrically unbiased reference point for SAR exploration. Unlike the 2-methylpiperidine analog (CAS 921836-24-0), which introduces a stereocenter and conformational restriction, the target compound allows researchers to independently probe the effect of piperidine N-substitution, ring size, and conformational dynamics without confounding stereochemical variables [1]. This makes it the preferred starting material for systematic amide-side-chain SAR campaigns [1].

Assay-Interference Mitigation in Primary High-Throughput Screening

The moderate lipophilicity (XLogP3 = 2.0) and absence of extended aromatic systems in CAS 921792-38-3 reduce the risk of colloidal aggregation and nonspecific protein binding—common sources of false-positive hits in biochemical HTS assays [1]. Compared to higher-LogP pyridazinone analogs that incorporate bis-aryl piperazine moieties (estimated XLogP3 > 3.5), this compound is less likely to act as a pan-assay interference compound (PAINS) and thus represents a lower-risk entry for screening decks where data fidelity is paramount [1].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.